molecular formula C14H11N3OS3 B1194880 N-[[(6-methyl-1,3-benzothiazol-2-yl)amino]-sulfanylidenemethyl]-2-thiophenecarboxamide

N-[[(6-methyl-1,3-benzothiazol-2-yl)amino]-sulfanylidenemethyl]-2-thiophenecarboxamide

Cat. No. B1194880
M. Wt: 333.5 g/mol
InChI Key: NZHMXRNRVISYPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[(6-methyl-1,3-benzothiazol-2-yl)amino]-sulfanylidenemethyl]-2-thiophenecarboxamide is a member of benzothiazoles.

Scientific Research Applications

Antibacterial Activities

N-[[(6-methyl-1,3-benzothiazol-2-yl)amino]-sulfanylidenemethyl]-2-thiophenecarboxamide and its derivatives have demonstrated significant antibacterial properties. A study by Ikpa, Onoja, and Okwaraji (2020) synthesized hybrid compounds coupling sulphonamide and benzothiazole, showing improved antibacterial properties against various bacterial strains including Escherichia coli (Ikpa, Onoja, & Okwaraji, 2020).

Antimicrobial Agents

Further research emphasizes the potential of benzothiazole derivatives as antimicrobial agents. Alsarahni et al. (2017) designed and synthesized amino acetylenic and thiocarbonate derivatives of 2-mercaptobenzothiazole, which exhibited high antimicrobial activity against Pseudomonas aeruginosa and Candida albicans (Alsarahni et al., 2017).

Antifungal and Anthelmintic Activity

In addition to antibacterial properties, these compounds have been shown to possess antifungal and anthelmintic activities. Amnerkar, Bhongade, and Bhusari (2015) synthesized a series of benzothiazole derivatives that demonstrated moderate to excellent antimicrobial activity against various bacterial and fungal strains, as well as good anthelmintic activity (Amnerkar, Bhongade, & Bhusari, 2015).

Corrosion Inhibitors

Interestingly, benzothiazole derivatives have also been used as corrosion inhibitors. Hu et al. (2016) synthesized two benzothiazole derivatives that exhibited a significant inhibitory effect against steel corrosion in acidic solutions (Hu et al., 2016).

properties

Product Name

N-[[(6-methyl-1,3-benzothiazol-2-yl)amino]-sulfanylidenemethyl]-2-thiophenecarboxamide

Molecular Formula

C14H11N3OS3

Molecular Weight

333.5 g/mol

IUPAC Name

N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]thiophene-2-carboxamide

InChI

InChI=1S/C14H11N3OS3/c1-8-4-5-9-11(7-8)21-14(15-9)17-13(19)16-12(18)10-3-2-6-20-10/h2-7H,1H3,(H2,15,16,17,18,19)

InChI Key

NZHMXRNRVISYPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=S)NC(=O)C3=CC=CS3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[(6-methyl-1,3-benzothiazol-2-yl)amino]-sulfanylidenemethyl]-2-thiophenecarboxamide
Reactant of Route 2
N-[[(6-methyl-1,3-benzothiazol-2-yl)amino]-sulfanylidenemethyl]-2-thiophenecarboxamide
Reactant of Route 3
Reactant of Route 3
N-[[(6-methyl-1,3-benzothiazol-2-yl)amino]-sulfanylidenemethyl]-2-thiophenecarboxamide
Reactant of Route 4
N-[[(6-methyl-1,3-benzothiazol-2-yl)amino]-sulfanylidenemethyl]-2-thiophenecarboxamide
Reactant of Route 5
N-[[(6-methyl-1,3-benzothiazol-2-yl)amino]-sulfanylidenemethyl]-2-thiophenecarboxamide
Reactant of Route 6
N-[[(6-methyl-1,3-benzothiazol-2-yl)amino]-sulfanylidenemethyl]-2-thiophenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.